

An In-depth Technical Guide to Yohimbic Acid: Chemical Structure and Properties

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Compound of Interest

Compound Name: Yohimbic Acid

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Introduction

Yohimbic acid, a pentacyclic indole alkaloid, serves as the core chemical scaffold for a class of biologically active compounds, most notably yohimbine. As the carboxylic acid derivative of yohimbine, it represents a key molecule in the synthesis and metabolic pathways of yohimbine and its stereoisomers. Understanding the chemical structure and properties of **yohimbic acid** is fundamental for the exploration of its therapeutic potential and the development of novel derivatives with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies associated with **yohimbic acid**.

Chemical Structure and Stereoisomerism

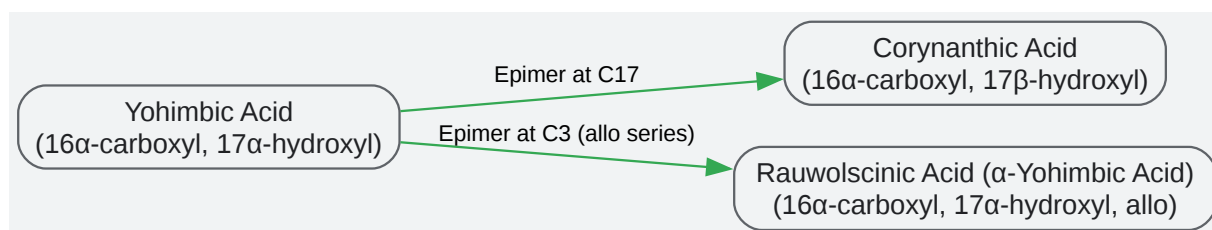
Yohimbic acid possesses a complex pentacyclic ring system with five stereogenic centers, leading to a variety of stereoisomers.

Core Structure

The systematic IUPAC name for the most common isomer is (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid[1]. The core structure consists of an indole moiety fused to a quinolizidine system, which is characteristic of yohimban alkaloids.

Stereoisomerism

The presence of five chiral centers (at positions 3, 15, 16, 17, and 20) gives rise to a number of diastereomers. The spatial arrangement of the substituents at these centers dictates the overall conformation of the molecule and significantly influences its biological activity. The relationship between the key stereoisomers is depicted below.



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Figure 1: Key stereoisomers of **Yohimbic Acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **yohimbic acid** is presented in the table below. It is important to note that much of the available experimental data pertains to its methyl ester, yohimbine.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₃	[1]
Molecular Weight	340.42 g/mol	[2]
CAS Number	522-87-2	[1]
Appearance	White to off-white solid	[2]
Solubility	DMSO: 125 mg/mL (367.19 mM)	[2]
In vivo formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline		
In vivo formulation 2: ≥ 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)		
pKa	Data not readily available for yohimbic acid. For the related compound yohimbine, the pKa is reported to be between 6 and 7.5.	[3]
Melting Point	Data not readily available. Yohimbine has a melting point of approximately 234 °C.	[3]

Spectroscopic Data

Mass Spectrometry

The mass spectrum of **yohimbic acid** is characterized by its molecular ion peak and specific fragmentation patterns. While detailed spectra for **yohimbic acid** are not widely published, the fragmentation of the closely related yohimbine provides insight. Key fragment ions for yohimbine arise from the retro-Diels-Alder (RDA) cleavage of the C-ring, resulting in characteristic ions at m/z 144, 212, and 224[1][4]. Loss of the methyl ester group from

yohimbine would be a primary fragmentation pathway leading to ions representative of the **yohimbic acid** core.

NMR Spectroscopy

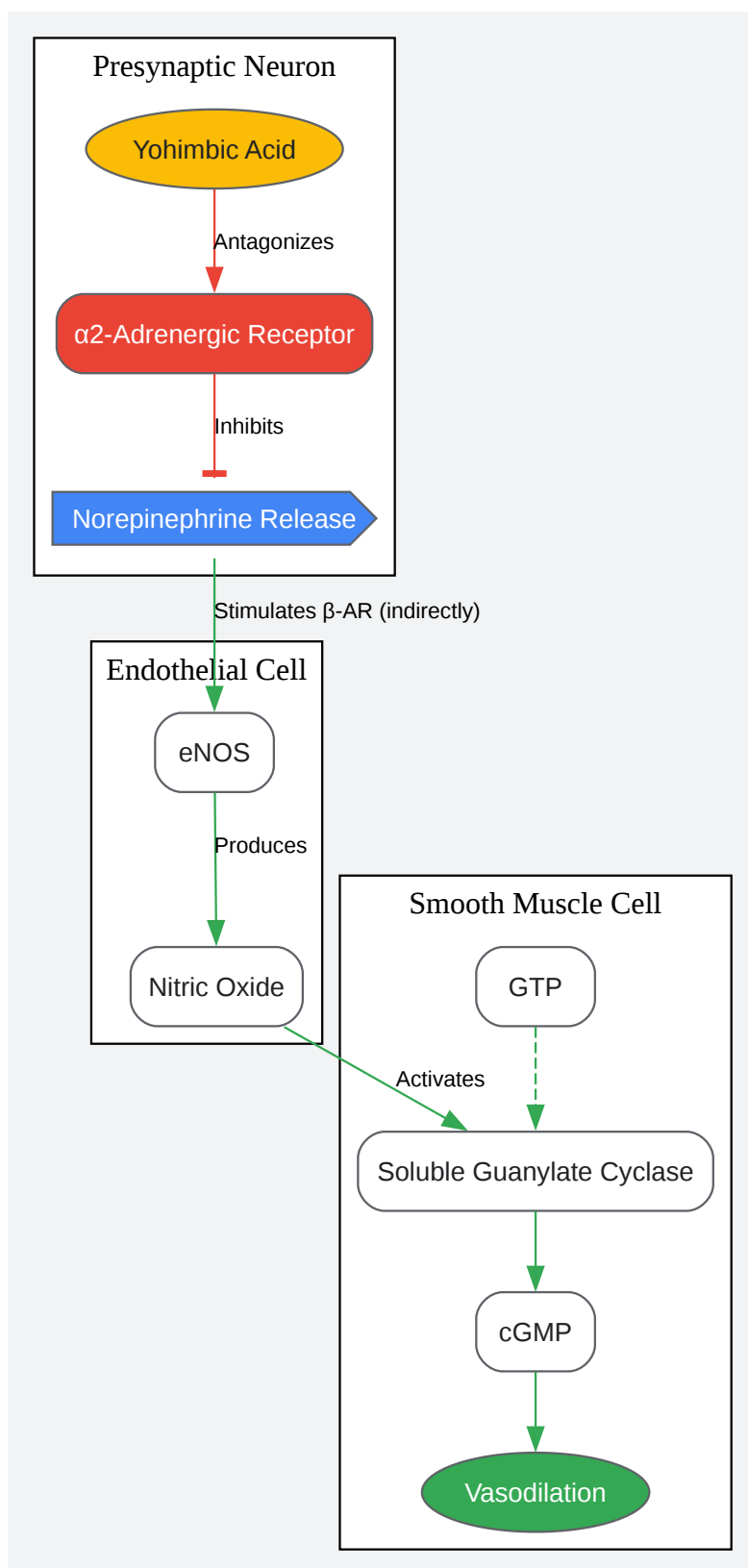
Detailed ^1H and ^{13}C NMR data for **yohimbic acid** are not readily available in public databases. However, the spectra would be expected to be very similar to that of yohimbine, with the most significant difference being the absence of the methyl ester singlet in the ^1H NMR spectrum and the corresponding methoxy carbon signal in the ^{13}C NMR spectrum, replaced by signals characteristic of a carboxylic acid.

Pharmacological Properties and Signaling Pathways

While yohimbine is a well-characterized $\alpha 2$ -adrenergic receptor antagonist, the specific pharmacological profile of **yohimbic acid** is less defined. It is known to be a demethylated derivative of yohimbine and exhibits vasodilatory action[2]. There is also research interest in its potential application for osteoarthritis[2].

Vasodilatory Effects and Signaling Pathway

The vasodilatory effects of yohimbine are primarily attributed to its blockade of $\alpha 2$ -adrenergic receptors, which leads to an increase in norepinephrine release. This, in turn, can stimulate β -adrenergic receptors, leading to vasodilation. Additionally, yohimbine's antagonism of presynaptic $\alpha 2$ -adrenoceptors can enhance the release of nitric oxide (NO), a potent vasodilator[5]. NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. While not explicitly detailed for **yohimbic acid**, a similar mechanism involving the NO-cGMP pathway is plausible for its observed vasodilatory effects.



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Figure 2: Plausible signaling pathway for **yohimbic acid**-induced vasodilation.

Experimental Protocols

Synthesis of Yohimbic Acid via Hydrolysis of Yohimbine

Yohimbic acid can be readily synthesized by the hydrolysis of its methyl ester, yohimbine.

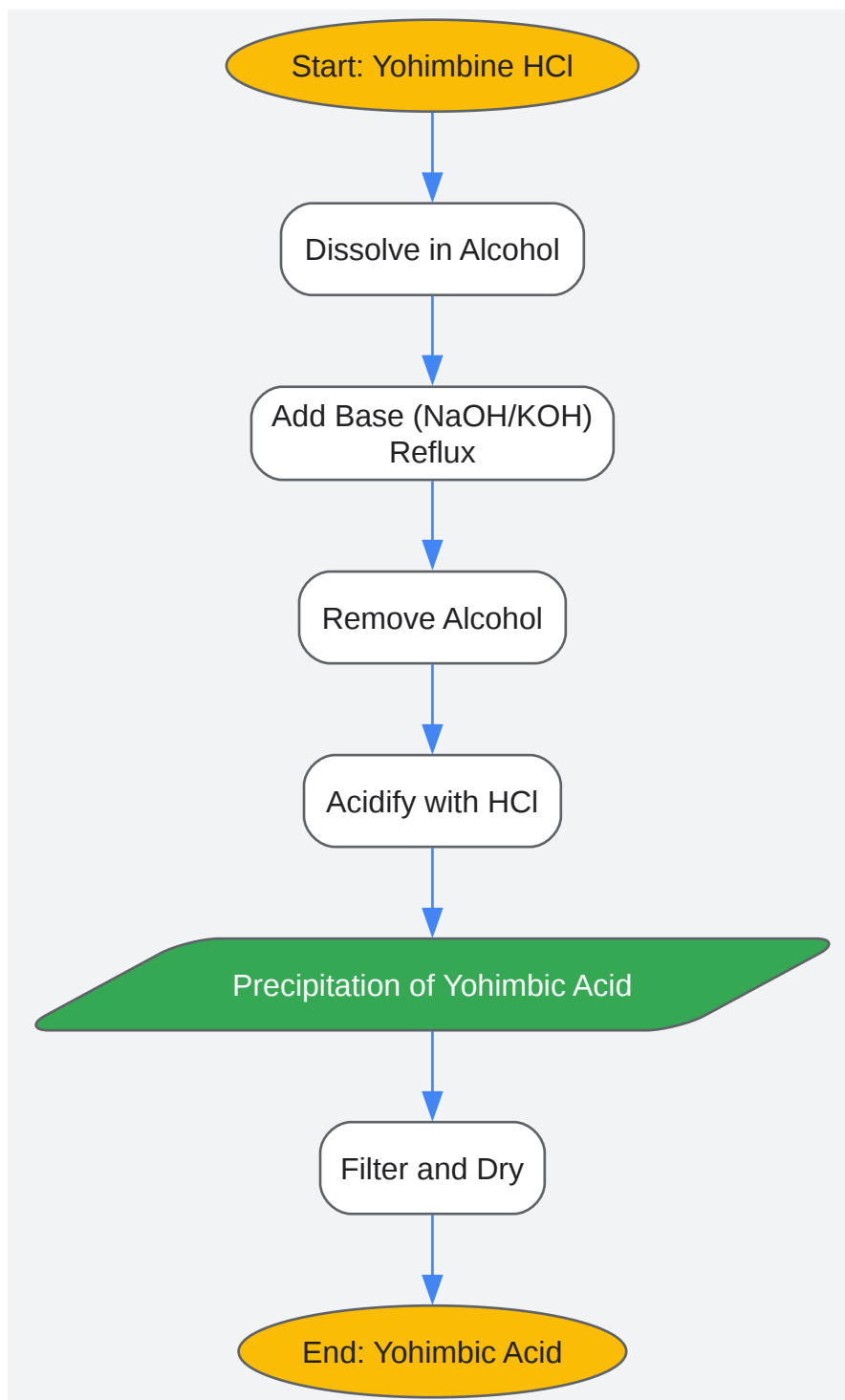
Materials:

- Yohimbine hydrochloride
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Methanol or Ethanol
- Hydrochloric acid (HCl) for acidification
- Distilled water
- Round bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- pH meter or pH paper
- Filtration apparatus (Büchner funnel, filter paper)

Protocol:

- Dissolve yohimbine hydrochloride in a minimal amount of methanol or ethanol in a round bottom flask.
- Add a stoichiometric excess (e.g., 2-3 equivalents) of NaOH or KOH dissolved in water to the yohimbine solution.
- Heat the mixture to reflux with stirring for a period sufficient to ensure complete hydrolysis (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, remove the organic solvent under reduced pressure.

- Dilute the remaining aqueous solution with water and cool in an ice bath.
- Acidify the solution slowly with HCl to a pH of approximately 6-7. **Yohimbic acid** will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash with cold distilled water.
- Dry the resulting **yohimbic acid** solid under vacuum.



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Figure 3: Experimental workflow for the synthesis of **yohimbic acid**.

High-Performance Liquid Chromatography (HPLC)

Analysis of Yohimbic Acid

This protocol provides a general method for the analysis of **yohimbic acid**, often as a degradation product of yohimbine.

Instrumentation:

- High-Performance Liquid Chromatograph with UV or Diode Array Detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase:

- A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol). A common mobile phase for separating yohimbine and **yohimbic acid** is a gradient or isocratic mixture of methanol and water[3][6]. For example, a mobile phase composed of 60% methanol and 40% sodium acetate buffer has been used[7].

Protocol:

- Prepare standard solutions of **yohimbic acid** of known concentrations in the mobile phase or a compatible solvent.
- Prepare the sample solution by dissolving the test material in the mobile phase.
- Set the HPLC system parameters:
 - Flow rate: e.g., 1.0 mL/min[6]
 - Injection volume: e.g., 20 μ L
 - Column temperature: e.g., ambient or controlled at 25 $^{\circ}$ C
 - Detection wavelength: e.g., 270 nm or 280 nm[6]
- Inject the standard solutions to generate a calibration curve.

- Inject the sample solution.
- Identify the **yohimbic acid** peak based on its retention time compared to the standard. The retention time for **yohimbic acid** is typically shorter than that of yohimbine in reverse-phase HPLC[7].
- Quantify the amount of **yohimbic acid** in the sample by comparing its peak area to the calibration curve.

Conclusion

Yohimbic acid is a structurally complex and important molecule in the field of natural product chemistry and drug development. While much of the existing research has focused on its methyl ester, yohimbine, this guide provides a foundational understanding of the chemical structure and properties of **yohimbic acid** itself. Further research is warranted to fully elucidate its specific pharmacological profile and signaling pathways, which may reveal novel therapeutic applications. The experimental protocols provided herein offer a starting point for researchers and scientists working with this intriguing class of indole alkaloids.

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